Cas no 69378-63-8 (1-chloro-3-ethoxypropan-2-one)

1-Chloro-3-ethoxypropan-2-one is a versatile organic compound characterized by its chloro and ethoxy functional groups, making it a valuable intermediate in synthetic chemistry. Its reactive ketone moiety and halogen substitution enable its use in nucleophilic substitution reactions, cyclizations, and the synthesis of heterocyclic compounds. The ethoxy group enhances solubility in organic solvents, facilitating its application in controlled reaction conditions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Its stability under standard handling conditions and well-documented reactivity profile make it a reliable choice for fine chemical synthesis. Proper storage and handling are recommended to maintain its integrity.
1-chloro-3-ethoxypropan-2-one structure
1-chloro-3-ethoxypropan-2-one structure
Product Name:1-chloro-3-ethoxypropan-2-one
CAS No:69378-63-8
MF:C5H9ClO2
MW:136.576761007309
CID:3029409
PubChem ID:13806298
Update Time:2026-04-28

1-chloro-3-ethoxypropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-CHLORO-3-(ETHOXY)ACETONE
    • 1-chloro-3-ethoxypropan-2-one

1-chloro-3-ethoxypropan-2-one Pricemore >>

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Additional information on 1-chloro-3-ethoxypropan-2-one

Professional Introduction to 1-chloro-3-ethoxypropan-2-one (CAS No. 69378-63-8)

1-chloro-3-ethoxypropan-2-one, identified by the chemical abstracts service number CAS No. 69378-63-8, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a chlorinated ketone and an ethoxy-substituted structure, has garnered attention due to its versatile reactivity and potential applications in the development of novel therapeutic agents. The unique combination of functional groups in its molecular framework makes it a valuable building block for synthetic chemists, particularly in constructing complex heterocyclic scaffolds that are prevalent in modern drug discovery.

The structural motif of 1-chloro-3-ethoxypropan-2-one consists of a propanone backbone with a chlorine atom at the first carbon and an ethoxy group at the third carbon. This configuration imparts distinct chemical properties that facilitate various transformations, including nucleophilic addition, condensation reactions, and cyclization processes. Such reactions are pivotal in medicinal chemistry for generating pharmacologically relevant molecules. The presence of the chloro substituent enhances electrophilicity at the carbonyl carbon, making it susceptible to attack by nucleophiles, while the ethoxy group can participate in further modifications or serve as a protecting group.

In recent years, advancements in synthetic methodologies have highlighted the utility of 1-chloro-3-ethoxypropan-2-one in constructing biologically active compounds. For instance, studies have demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs, where structural modifications around the ketone and chloro functionalities lead to enhanced pharmacological profiles. The compound’s ability to undergo facile functionalization has also been leveraged in the preparation of kinase inhibitors, which are critical targets in oncology research. These findings underscore its importance as a scaffold for drug development.

Moreover, the interest in 1-chloro-3-ethoxypropan-2-one extends to its applications in agrochemical research. Researchers have explored its derivatives as intermediates for herbicides and fungicides, where structural optimization aims to improve efficacy while minimizing environmental impact. The compound’s reactivity allows for the introduction of diverse side chains that can modulate biological activity across different pathways. Such versatility underscores its broad utility beyond pharmaceuticals.

The synthesis of 1-chloro-3-ethoxypropan-2-one typically involves chlorination and ethylation reactions starting from commercially available propanone derivatives. Modern synthetic approaches often employ catalytic methods to enhance yield and selectivity, reducing waste and improving sustainability. These green chemistry principles align with contemporary pharmaceutical industry trends toward environmentally conscious manufacturing processes. The compound’s synthesis is also amenable to scalable production techniques, making it accessible for industrial applications.

From a mechanistic standpoint, 1-chloro-3-ethoxypropan-2-one serves as a key intermediate in transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions can introduce aryl or vinyl groups at the alpha position relative to the carbonyl carbon, expanding its synthetic utility. Such transformations are integral to constructing complex molecular architectures found in many modern drugs. Additionally, the compound’s participation in organometallic chemistry has enabled novel synthetic strategies that were previously unattainable.

The pharmacological relevance of derivatives derived from 1-chloro-3-ethoxypropan-2-one has been further explored through computational modeling and high-throughput screening (HTS). These approaches allow researchers to rapidly assess biological activity across large libraries of compounds generated from this scaffold. Preliminary findings suggest promising leads for treating inflammatory diseases and neurodegenerative disorders, where structural analogs exhibit significant potency and selectivity profiles.

In conclusion, 1-chloro-3-ethoxypropan-2-one (CAS No. 69378-63-8) represents a valuable building block with broad applications in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic transformations that are essential for developing novel therapeutics targeting various diseases. As research continues to uncover new methodologies for functionalizing this compound, its importance is expected to grow further within the chemical biology community.

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